Cas no 1806064-90-3 (3-(Difluoromethyl)-5-methyl-4-nitropyridine)

3-(Difluoromethyl)-5-methyl-4-nitropyridine is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical research. The presence of a difluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable intermediate in the synthesis of bioactive compounds. The nitro and methyl substituents further contribute to its reactivity, enabling selective functionalization in heterocyclic chemistry. This compound is particularly useful in the development of fluorinated analogs for drug discovery and crop protection agents. Its well-defined structure and high purity ensure consistent performance in synthetic applications. Proper handling is recommended due to its potential sensitivity to heat and strong oxidizers.
3-(Difluoromethyl)-5-methyl-4-nitropyridine structure
1806064-90-3 structure
商品名:3-(Difluoromethyl)-5-methyl-4-nitropyridine
CAS番号:1806064-90-3
MF:C7H6F2N2O2
メガワット:188.131548404694
CID:4848957

3-(Difluoromethyl)-5-methyl-4-nitropyridine 化学的及び物理的性質

名前と識別子

    • 3-(Difluoromethyl)-5-methyl-4-nitropyridine
    • インチ: 1S/C7H6F2N2O2/c1-4-2-10-3-5(7(8)9)6(4)11(12)13/h2-3,7H,1H3
    • InChIKey: MMVFYWBFKALCGB-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=NC=C(C)C=1[N+](=O)[O-])F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 195
  • トポロジー分子極性表面積: 58.7
  • 疎水性パラメータ計算基準値(XlogP): 1.7

3-(Difluoromethyl)-5-methyl-4-nitropyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029075012-250mg
3-(Difluoromethyl)-5-methyl-4-nitropyridine
1806064-90-3 97%
250mg
$470.40 2022-04-01
Alichem
A029075012-1g
3-(Difluoromethyl)-5-methyl-4-nitropyridine
1806064-90-3 97%
1g
$1,504.90 2022-04-01
Alichem
A029075012-500mg
3-(Difluoromethyl)-5-methyl-4-nitropyridine
1806064-90-3 97%
500mg
$815.00 2022-04-01

3-(Difluoromethyl)-5-methyl-4-nitropyridine 関連文献

3-(Difluoromethyl)-5-methyl-4-nitropyridineに関する追加情報

Introduction to 3-(Difluoromethyl)-5-methyl-4-nitropyridine (CAS No. 1806064-90-3) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

3-(Difluoromethyl)-5-methyl-4-nitropyridine, identified by the chemical identifier CAS No. 1806064-90-3, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile structural framework and potential pharmacological properties. This compound belongs to the nitropyridine class, a family of molecules known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of both difluoromethyl and methyl substituents in its structure imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel therapeutic agents.

The difluoromethyl group is particularly noteworthy in medicinal chemistry, as it has been extensively studied for its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles of drug candidates. In contrast, the methyl group contributes to the overall lipophilicity of the molecule, which can influence its membrane permeability and cellular uptake. The nitro group in the 4-position of the pyridine ring further adds to the compound's reactivity and potential for further functionalization, enabling the synthesis of a diverse array of derivatives with tailored biological activities.

Recent advancements in computational chemistry and high-throughput screening have facilitated the exploration of 3-(Difluoromethyl)-5-methyl-4-nitropyridine as a lead compound for drug discovery. Studies have demonstrated its potential in inhibiting key enzymes involved in cancer progression, such as kinases and proteases. For instance, derivatives of this compound have shown promising results in preclinical models by interfering with signaling pathways that promote cell proliferation and survival. The difluoromethyl moiety has been particularly highlighted for its role in stabilizing transition states during enzymatic reactions, thereby enhancing inhibitory potency.

In addition to its applications in oncology, 3-(Difluoromethyl)-5-methyl-4-nitropyridine has been investigated for its antimicrobial properties. The nitro group serves as a handle for redox reactions, allowing the compound to interact with bacterial enzymes and disrupt essential metabolic processes. Preliminary studies have indicated that certain derivatives exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi. This makes it a promising candidate for developing novel antibiotics or antifungal agents to combat emerging resistant strains.

The structural flexibility of 3-(Difluoromethyl)-5-methyl-4-nitropyridine also makes it an attractive intermediate for synthesizing more complex molecules. Researchers have leveraged its scaffold to develop chiral derivatives with enhanced enantioselectivity, which is crucial for many therapeutic applications where stereochemistry plays a critical role in efficacy and safety. Techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to introduce various functional groups at different positions of the pyridine ring, expanding the chemical space available for drug discovery.

One particularly innovative application of this compound has been observed in the development of probes for biochemical assays. The combination of fluorine substitution and nitro functionality allows for efficient labeling with fluorescent dyes or biotin tags, enabling researchers to study protein-protein interactions or enzyme kinetics with high precision. These probes have found utility in high-content screening platforms, where large libraries of compounds are rapidly evaluated for their biological activity.

The synthesis of 3-(Difluoromethyl)-5-methyl-4-nitropyridine itself presents an interesting challenge due to the need for precise regioselectivity during functionalization. Modern synthetic methodologies, including palladium-catalyzed coupling reactions and directed ortho-metalation strategies, have enabled more efficient access to this compound compared to traditional approaches. Advances in flow chemistry have further streamlined its production, allowing for scalable synthesis under controlled conditions that minimize side reactions.

As research continues to uncover new biological functions and therapeutic potentials, the demand for high-quality starting materials like 3-(Difluoromethyl)-5-methyl-4-nitropyridine is expected to grow. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in synthetic routes and applications, ensuring that this compound remains at the forefront of chemical biology research. The integration of machine learning algorithms into virtual screening processes has also accelerated the identification of novel derivatives with improved pharmacological profiles.

In conclusion,3-(Difluoromethyl)-5-methyl-4-nitropyridine (CAS No. 1806064-90-3) represents a compelling example of how structural modifications can yield compounds with significant biological relevance. Its unique combination of substituents provides a rich platform for drug discovery across multiple therapeutic areas. As our understanding of molecular interactions deepens,this compound is poised to play an increasingly important role in developing next-generation therapeutics that address unmet medical needs.

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